Cas no 29636-94-0 (1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide)

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary indole derivative with applications in organic synthesis and photochemistry. Its structure features a positively charged nitrogen center, enhancing reactivity in nucleophilic substitution and cyclization reactions. The hydroxyethyl group improves solubility in polar solvents, facilitating homogeneous reaction conditions. This compound is particularly useful as a precursor for synthesizing cyanine dyes, where its indolium core contributes to strong absorption and fluorescence properties. The trimethyl substitution stabilizes the cationic moiety, ensuring consistent performance in demanding synthetic environments. Its bromide counterion offers compatibility with a range of reagents, making it a versatile intermediate for advanced material and dye manufacturing.
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide structure
29636-94-0 structure
Product Name:1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
CAS No:29636-94-0
MF:C13H18BrNO
MW:284.192122936249
MDL:MFCD00980427
CID:915623
PubChem ID:2848506
Update Time:2025-05-20

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide Chemical and Physical Properties

Names and Identifiers

    • 1-(-HYDROXY-ETHYL)-2,3,3-TRIMETHYL-3H-INDOLIUM BRORMIDE
    • 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol,bromide
    • 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
    • 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide
    • AK671100
    • (-hydroxyethyl)-2,3,3-trimethyl-3h-indolium bromide
    • LCZC1801
    • C74517
    • SCHEMBL18301267
    • DTXSID20385922
    • 1-(2-HYDROXYETHYL)-2,3,3-TRIMETHYLINDOL-1-IUM BROMIDE
    • BIM-0021588.P001
    • 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide
    • 29636-94-0
    • DB-161191
    • CCG-9125
    • AKOS030524228
    • MFCD00980427
    • 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-iumbromide
    • CS-0161958
    • 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide (1:1)
    • DS-19947
    • MDL: MFCD00980427
    • Inchi: 1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1
    • InChI Key: ULAPWPPOVDTKHL-UHFFFAOYSA-M
    • SMILES: [Br-].OCC[N+]1C2C=CC=CC=2C(C)(C)C=1C

Computed Properties

  • Exact Mass: 264.9163
  • Monoisotopic Mass: 283.05718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.2

Experimental Properties

  • PSA: 22.91

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide Security Information

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BD135-200mg
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3h-indol-1-ium bromide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide Suppliers

Amadis Chemical Company Limited
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(CAS:29636-94-0)1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Order Number:A1230295
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:42
Price ($):166/578
Email:sales@amadischem.com

Additional information on 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide (CAS No. 29636-94-0): A Comprehensive Overview

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, also known by its CAS registry number CAS No. 29636-94-0, is a unique organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their versatile properties and potential biological activities. The molecule consists of an indole ring system substituted with a hydroxyethyl group and three methyl groups, along with a bromide counterion. Its structure is characterized by a bicyclic framework with nitrogen at the 1-position, making it a quaternary ammonium salt.

The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves multi-step organic reactions, often starting from indole derivatives and incorporating the necessary substituents through alkylation or substitution reactions. The presence of the hydroxyethyl group introduces hydrophilic properties to the molecule, while the methyl groups enhance its lipophilicity. This balance between hydrophilic and lipophilic characteristics makes it suitable for various applications in drug delivery systems and as a precursor in medicinal chemistry.

Recent studies have highlighted the potential of CAS No. 29636-94-0 in the field of pharmacology. Researchers have explored its role as a bioisostere in drug design, where it can replace other functional groups without significantly altering the overall structure but potentially improving pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has been investigated for its role in chemical catalysis. Its ability to act as a phase-transfer catalyst has been reported in several organic synthesis protocols, where it facilitates reactions between immiscible phases by reducing interfacial tension. This property has been particularly useful in asymmetric synthesis and enantioselective reactions.

The physical properties of this compound are also worth noting. It exists as a crystalline solid under standard conditions and is soluble in polar solvents such as water and methanol due to the presence of the hydroxyethyl group. Its melting point is approximately 205°C, and it has a molecular weight of 287.27 g/mol. These characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental standpoint, recent research has focused on the biodegradation and toxicity profiles of CAS No. 29636-94-0. Studies conducted under controlled laboratory conditions indicate that it undergoes moderate biodegradation under aerobic conditions but shows persistence under anaerobic conditions. Acute toxicity studies suggest that it exhibits low toxicity to aquatic organisms at environmentally relevant concentrations.

In conclusion, 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, with its unique structural features and versatile properties, continues to be an area of active research across multiple disciplines. Its applications span from drug discovery to chemical catalysis and environmental science. As new studies emerge, this compound is expected to find even more innovative uses that leverage its distinctive chemical properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29636-94-0)1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
A1230295
Purity:99%/99%
Quantity:5g/25g
Price ($):166/578
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